Home > Products > Screening Compounds P137861 > 5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine -

5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-5401168
CAS Number:
Molecular Formula: C15H17N7
Molecular Weight: 295.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This compound demonstrates the potential of using the [, , ]triazolo[1,5-a]pyrimidine scaffold for developing platinum-based anticancer agents. The Hmtpo ligand in this complex shares the triazolopyrimidine core with 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine, highlighting the versatility of this scaffold for coordinating metal centers and potentially eliciting biological activity.

cis-[PtCl2(ibmtp)2]

Compound Description: This platinum(II) complex contains two 5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp) ligands and two cis chloride ligands. [] It demonstrates in vitro cytotoxic activity against human tumor cell lines: T47D (breast cancer), A549 (non-small cell lung carcinoma), and LoVo (colon cancer). []

Relevance: The ibmtp ligand in this complex shares the triazolopyrimidine core with 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine. The cytotoxic activity of this complex further supports the potential of triazolopyrimidine-containing compounds as anticancer agents.

cis-[PtCl2(dmso)(ibmtp)]

Compound Description: This platinum(II) complex is a structural analogue of cis-[PtCl2(ibmtp)2] with one ibmtp ligand replaced by a dimethyl sulfoxide (dmso) ligand. [] It also exhibits in vitro cytotoxic activity, although its potency differs from that of cis-[PtCl2(ibmtp)2], indicating the impact of ancillary ligands on biological activity. [] DFT calculations suggest that this complex may undergo cis-trans isomerization in dimethylformamide. []

Relevance: The presence of the ibmtp ligand in this complex, sharing the triazolopyrimidine core with 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine, reinforces the potential of triazolopyrimidine derivatives as ligands in metal-based anticancer agents. Additionally, it highlights how subtle structural modifications, such as replacing one ibmtp ligand with dmso, can significantly influence both the chemical properties (isomerization) and biological activity (cytotoxicity) of the complex.

cis-[PtCl2(ibmtp)(NH3)]

Compound Description: This platinum(II) complex is another structural analogue of cis-[PtCl2(ibmtp)2] where one ibmtp ligand is replaced by an ammonia (NH3) ligand. [] Like the previous two complexes, it also displays in vitro cytotoxic activity against cancer cell lines, further emphasizing the role of ancillary ligands in modulating the biological activity of these platinum(II) complexes. []

Relevance: Similar to the previous two complexes, the presence of the ibmtp ligand, sharing the triazolopyrimidine core with 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine, underscores the potential of the triazolopyrimidine scaffold for designing metal-based drugs. The varying cytotoxic activity of this complex compared to the other related complexes further highlights the significant influence of ancillary ligands, in this case NH3, on the biological activity of the platinum(II) complexes containing the triazolopyrimidine moiety.

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

Compound Description: This compound is a PET tracer developed for mapping cerebral adenosine A2A receptors (A2ARs). [] It exhibits favorable brain kinetics and regional brain uptake consistent with the known distribution of A2ARs. []

Relevance: This compound demonstrates the use of the fused pyrazolo-triazolo-pyrimidine scaffold in developing PET tracers for imaging adenosine receptors. This scaffold shares structural similarities with 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine, specifically the fused triazolopyrimidine core and the piperazinyl substituent, highlighting the adaptability of this core structure for targeting various biological targets.

5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo [4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine (8FB‐PTP)

Compound Description: This compound is a potent and selective A2A adenosine receptor antagonist. It exhibits high affinity for A2A receptors and demonstrates antagonist activity in both vasorelaxation and platelet aggregation models. [] 8FB-PTP also exhibits competitive antagonism at A1 adenosine receptors, albeit with lower potency. []

Relevance: This compound exemplifies the use of the pyrazolo-triazolo-pyrimidine scaffold for developing potent and selective A2A adenosine receptor antagonists. The structural similarities between this compound and 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine, particularly the fused triazolopyrimidine core, highlight the potential of this scaffold for modulating adenosine receptor activity.

Compound Description: This compound is an adenosine receptor antagonist with weak A2A adenosine receptor activity and moderate A1 adenosine receptor activity. [] It shows weak antagonist activity in a platelet aggregation model but fails to antagonize NECA-induced vasodilatation. []

Relevance: Despite being a quinazoline derivative, this compound shares a structural resemblance to 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine through the presence of the 1,2,4-triazolo[1,5-c]pyrimidine core and its demonstrated activity as an adenosine receptor antagonist. This comparison suggests that the triazolopyrimidine core may be a key pharmacophore for interacting with adenosine receptors, and different ring systems fused to this core can modulate the selectivity and potency towards different adenosine receptor subtypes.

(E)7‐methyl‐8‐(3,4‐dimethoxystyryl)‐1,3‐dipropyl‐xanthine (KF 17837)

Compound Description: This compound is a xanthine derivative with low nanomolar affinity for both A1 and A2A adenosine receptors, exhibiting no selectivity between the two subtypes. [] It is ineffective in antagonizing adenosine receptor-mediated responses in vasodilatation and platelet aggregation models. []

Relevance: This xanthine derivative, although structurally distinct from 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine, provides a point of comparison for the development of non-xanthine adenosine receptor antagonists. The lack of selectivity and efficacy of KF 17837 highlights the advantage of exploring alternative scaffolds, such as the triazolopyrimidine core, for achieving potent and selective adenosine receptor modulation.

5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Compound Description: This compound is a triazolopyrimidine derivative with fungicidal activity. [, , , , , ] It has been used in combination with other fungicides, including strobilurin derivatives like pyraclostrobin and orysastrobin, to create synergistic fungicidal mixtures for controlling various plant diseases. [, , , , , ]

Relevance: This compound shares the triazolopyrimidine core with 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine, demonstrating the versatility of this scaffold in developing compounds with diverse biological activities. The presence of a piperidine ring in this fungicide, compared to the piperazine ring in the target compound, highlights the potential for exploring variations in the cyclic amine substituents while retaining the core triazolopyrimidine structure for biological activity. , , , , ,

5-methyl-7-n-propyl-8-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl ]-[1,2,4]-triazolo[1,5-c]pyrimidin-2(3H)-one (UP 269-6)

Compound Description: This compound is a potent, orally active angiotensin II receptor antagonist with high affinity for the AT1 receptor subtype. [] It exhibits significant antihypertensive activity in a renal artery-ligated rat model. []

Relevance: UP 269-6 shares the core triazolopyrimidine structure with 5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine, further highlighting the broad range of biological activities associated with this scaffold. Although their specific targets differ, both compounds demonstrate the potential of triazolopyrimidine derivatives for developing therapeutic agents.

Properties

Product Name

5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C15H17N7

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C15H17N7/c1-12-10-14(22-15(19-12)17-11-18-22)21-8-6-20(7-9-21)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3

InChI Key

GCPGERJEYCUNRF-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.